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molecular formula C9H7ClS B8813453 2-Chloro-3-methyl-1-benzothiophene CAS No. 50288-76-1

2-Chloro-3-methyl-1-benzothiophene

Cat. No. B8813453
M. Wt: 182.67 g/mol
InChI Key: ZJVIZYHPXKIOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05135943

Procedure details

from benzo[b]thiophene either by chloromethylation (R. Neidlen and E.P. Mrugowski: Arch. Pharm. [Weinheim, Ger.,] 308(7), 513-9, 1975): ##STR8## or by methylation and final bromination (D.A. Shirley and M.D. Cameron: JACS, 74, 664, 1952; U.S. Pat. No. 4,282,227): ##STR9## b) from 2- chloro-3-methylbenzo[b]thiophene by bromination (European Pat. No. 54,233): ##STR10## and 2- chloro-3-methylbenzo[b]thiophene is in turn obtained by chlorination of 3- methylbenzo[b]thiophene (V.I. Dronov et al, CA, 79, 115388f): ##STR11## c) from the corresponding thiophenol by total synthesis, for example, 2- chloro-2-propenyl-phenylthioether is formed by treating 2,3- dichloropropene, transposition in N,N-diethylaniline and cyclization with concentrated hydrochloric acid (W.K. Anderson and E.J. LaVoie, J. Chem. Soc., Chem. Commun., (5), 174, 1974; W.K. Anderson et al, J. Chem. Soc., Perkin Trans. 1, (1), 1-4, 1975): ##STR12## or by an alternative process also from the corresponding thiophenol by total synthesis, for example by forming respective 2- phenylthiopropionaldehyde acetal by treatment with 2-bromopropionaldehyde in sodium ethoxide and cyclization with an admixture of polyphosphoric acid and phosphorous pentoxide (Yasuo Matsuki and Fusaji Shoji, Nippon Kagaku Zasshi, 86,(10), 1067-72. 1965): ##STR13## d) in a similar manner the 3-position compounds are also obtained from the corresponding thiophenol by total synthesis and forming respective phenylthioacetone by treatment with chloroacetone and cyclization with polyphosphoric acid (N.B. Chapman, et al, J. Chem. Soc. C., (5), pp. 512-22, 1968; N.B. Chapman, et al, ibid, (5), 2747-51, 1968): ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S1C=CC2C=CC=CC1=2.Cl[C:11]1[S:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[C:12]=1[CH3:20]>>[CH3:20][C:12]1[C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[S:15][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C2=C(S1)C=CC=C2)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C2=C(S1)C=CC=C2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C2=C(SC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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